molecular formula C18H11N3O2S B2807869 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide CAS No. 681158-95-2

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide

Cat. No. B2807869
CAS RN: 681158-95-2
M. Wt: 333.37
InChI Key: OQBKPDFVFJGIFT-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

Thiazole derivatives have been reported to inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are known as the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways related to their biological activities . For instance, they may activate or inhibit enzymes, stimulate or block receptors, and disrupt DNA replication in bacterial and cancer cells .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound may induce similar effects.

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c19-9-11-5-7-12(8-6-11)17(22)21-18-20-16-13-3-1-2-4-14(13)23-10-15(16)24-18/h1-8H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBKPDFVFJGIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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